2,3,5,6-tetramethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide
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Overview
Description
2,3,5,6-tetramethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide is a chemical compound that features a thiazole ring, a benzenesulfonamide group, and multiple methyl groups The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 2-aminothiazole. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetramethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl groups or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles like sodium azide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,3,5,6-tetramethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and sulfonamide group can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
2,3,5,6-tetramethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide is unique due to the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiazole-containing compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-8-7-9(2)11(4)12(10(8)3)19(16,17)15-13-14-5-6-18-13/h5-7H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMWSASMFFOMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=NC=CS2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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